molecular formula C19H14ClN5O3 B2978729 methyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-1H-1,2,3-triazol-1-yl)benzoate CAS No. 900012-62-6

methyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-1H-1,2,3-triazol-1-yl)benzoate

Cat. No.: B2978729
CAS No.: 900012-62-6
M. Wt: 395.8
InChI Key: QPYKDLFUHCPXSB-UHFFFAOYSA-N
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Description

Methyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-1H-1,2,3-triazol-1-yl)benzoate is a complex organic compound that features a combination of several heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-1H-1,2,3-triazol-1-yl)benzoate typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-1H-1,2,3-triazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the cleavage of the heterocyclic rings.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the heterocyclic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings and the heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-1H-1,2,3-triazol-1-yl)benzoate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chlorobenzoate: Shares the benzoate moiety but lacks the complex heterocyclic structure.

    1,2,4-Oxadiazole derivatives: Similar in containing the oxadiazole ring but differ in other structural aspects.

    1,2,3-Triazole derivatives: Contain the triazole ring but may have different substituents.

Uniqueness

Methyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-1H-1,2,3-triazol-1-yl)benzoate is unique due to its combination of multiple heterocyclic rings, which can confer a range of biological and chemical properties not found in simpler compounds .

Properties

IUPAC Name

methyl 4-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3/c1-11-16(18-21-17(23-28-18)12-3-7-14(20)8-4-12)22-24-25(11)15-9-5-13(6-10-15)19(26)27-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYKDLFUHCPXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(=O)OC)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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